molecular formula C24H24N4OS B2631995 N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 874604-04-3

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Katalognummer B2631995
CAS-Nummer: 874604-04-3
Molekulargewicht: 416.54
InChI-Schlüssel: ZCCJMYACNQPBJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide, also known as S-11568, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. This results in an increase in the activity of the GABA-A receptor and a decrease in neuronal excitability, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase the levels of GABA in the brain, which is consistent with its mechanism of action. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is its high selectivity and potency for the GABA-A receptor. This makes it an ideal compound for studying the role of the GABA-A receptor in various physiological and pathological conditions.
However, one of the limitations of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its efficacy in certain applications.

Zukünftige Richtungen

There are several future directions for the research and development of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide. One potential direction is the further optimization of its pharmacological properties, such as its solubility and half-life, to improve its efficacy as a therapeutic agent.
Another direction is the exploration of its potential applications in other fields such as pain management and addiction treatment. It has also been suggested to have potential applications in the treatment of epilepsy and other neurological disorders.
In conclusion, N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a novel compound that has shown promising results in various scientific research applications. Its high selectivity and potency for the GABA-A receptor make it an ideal compound for studying the role of the receptor in various physiological and pathological conditions. Further research and development of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide could lead to the development of novel drugs with improved pharmacological properties and potential therapeutic applications in various fields.

Synthesemethoden

The synthesis of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves the reaction of 1-cyanocyclohexane with 4,5-diphenylimidazole-2-thiol in the presence of an alkylating agent such as ethyl chloroacetate. The resulting compound is then hydrolyzed to yield N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide. The synthesis method has been optimized to achieve high yields and purity of N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been suggested to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been suggested to have potential applications as a chemotherapeutic agent.
In drug discovery, N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4OS/c25-17-24(14-8-3-9-15-24)28-20(29)16-30-23-26-21(18-10-4-1-5-11-18)22(27-23)19-12-6-2-7-13-19/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCJMYACNQPBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.